molecular formula C15H19NOS B12536640 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide CAS No. 674773-02-5

4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide

Cat. No.: B12536640
CAS No.: 674773-02-5
M. Wt: 261.4 g/mol
InChI Key: LFNMYGMSWBAPKW-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is a chemical compound known for its role as a melatonin receptor antagonist

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.

    Attachment of the Butanamide Moiety: The butanamide group is attached to the benzothiophene core via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying the reactivity of benzothiophene derivatives.

    Biology: The compound is investigated for its effects on melatonin receptors and circadian rhythms.

    Medicine: Research explores its potential as a therapeutic agent for disorders related to melatonin dysregulation, such as sleep disorders and depression.

    Industry: It is used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by acting as a melatonin receptor antagonist. It binds to melatonin receptors (MT1 and MT2) with high affinity, blocking the action of melatonin. This interaction affects various physiological processes, including sleep-wake cycles and mood regulation.

Comparison with Similar Compounds

Similar Compounds

    Agomelatine: Another melatonin receptor antagonist with antidepressant properties.

    Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.

    Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder.

Uniqueness

4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is unique due to its specific binding affinity for melatonin receptors and its potential applications in both research and therapeutic contexts. Unlike melatonin receptor agonists, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic benefits.

Properties

CAS No.

674773-02-5

Molecular Formula

C15H19NOS

Molecular Weight

261.4 g/mol

IUPAC Name

4-(5-ethyl-1-benzothiophen-3-yl)-N-methylbutanamide

InChI

InChI=1S/C15H19NOS/c1-3-11-7-8-14-13(9-11)12(10-18-14)5-4-6-15(17)16-2/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

LFNMYGMSWBAPKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCCC(=O)NC

Origin of Product

United States

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